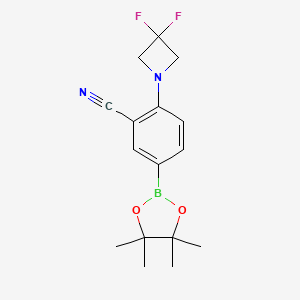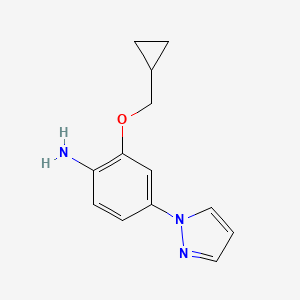
2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine is a chemical compound with the molecular formula C13H15N3O. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine typically involves the reaction of 4-bromo-2-nitrophenol with cyclopropylmethyl bromide in the presence of a base to form 4-cyclopropylmethoxy-2-nitrophenol. This intermediate is then subjected to reduction to yield 4-cyclopropylmethoxy-2-aminophenol. The final step involves the reaction of this intermediate with pyrazole under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Cyclopropylmethoxy-pyrazol-1-yl)-phenylamine: This compound is structurally similar and shares some chemical properties.
PDGFR Tyrosine Kinase Inhibitor IV: Another compound with a similar pyrazole structure, known for its inhibitory effects on tyrosine kinases.
Uniqueness
2-Cyclopropylmethoxy-4-pyrazol-1-yl-phenylamine is unique due to its specific substitution pattern on the phenyl and pyrazole rings, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group is particularly noteworthy for its influence on the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C13H15N3O |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
2-(cyclopropylmethoxy)-4-pyrazol-1-ylaniline |
InChI |
InChI=1S/C13H15N3O/c14-12-5-4-11(16-7-1-6-15-16)8-13(12)17-9-10-2-3-10/h1,4-8,10H,2-3,9,14H2 |
InChI-Schlüssel |
QPFKEZGHZAQZOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(C=CC(=C2)N3C=CC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726139.png)
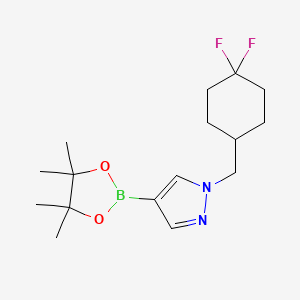
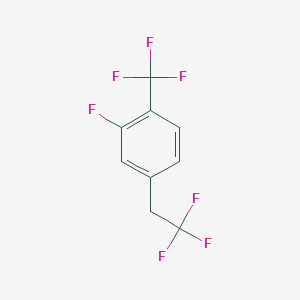
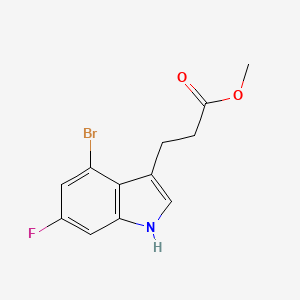
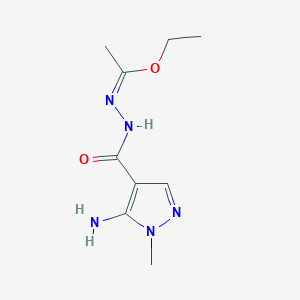
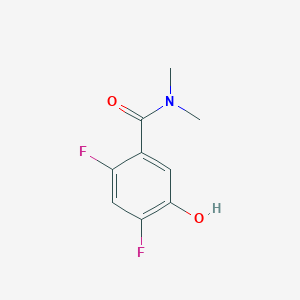
![2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B13726189.png)
![2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)
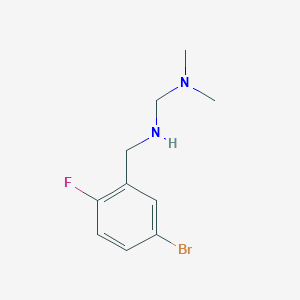
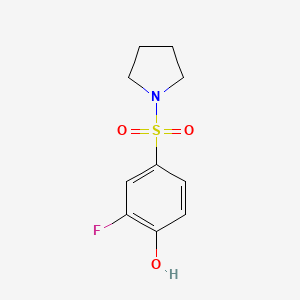
![ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate](/img/structure/B13726217.png)
![5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B13726219.png)
